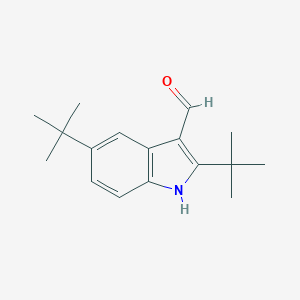

2,5-ditert-butyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-ditert-butyl-1H-indole-3-carbaldehyde is a versatile chemical compound with immense potential in scientific research. It is a member of the indole family, which are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols can prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Molecular Structure Analysis

The molecular formula of 2,5-ditert-butyl-1H-indole-3-carbaldehyde is C17H23NO . Its molecular weight is 257.37 .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-ditert-butyl-1H-indole-3-carbaldehyde include a molecular weight of 257.37 . The boiling point and other specific properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación

Green & Sustainable Synthetic Applications

Indole-3-carbaldehyde derivatives, including 2,5-ditert-butyl-1H-indole-3-carbaldehyde, are used as synthons in organic chemistry for the synthesis of various compounds. A study highlighted the green and sustainable nanocatalyzed synthetic route for Knoevenagel condensation, emphasizing the advantages of excellent yields, short reaction times, and environmental and economic benefits. This approach is pertinent to the synthesis of products with potential anti-tumor, antimicrobial, and anti-inflammatory properties (Yogita Madan, 2020).

Catalytic Applications

Gold-catalyzed cycloisomerizations of certain indole derivatives to 1H-indole-2-carbaldehydes showcase the versatility of indole-3-carbaldehyde compounds in facilitating efficient synthesis processes. This method provides a straightforward approach to producing a wide variety of substrates, indicating the compound's utility in creating complex molecular architectures (Prasath Kothandaraman et al., 2011).

Anticancer Applications

Research on N-arylated indole-3-substituted-2-benzimidazoles derived from indole-3-carbaldehyde reveals their efficacy as anticancer agents against various cancer cell lines. This underscores the potential of 2,5-ditert-butyl-1H-indole-3-carbaldehyde in the development of novel anticancer drugs, highlighting the broader applicability of indole derivatives in medicinal chemistry (S. Anwar et al., 2023).

Synthetic Building Blocks

The synthesis of annulated gamma-carbolines and heteropolycycles through palladium-catalyzed intramolecular annulation of alkynes demonstrates the role of indole-3-carbaldehyde derivatives as critical building blocks in constructing complex molecular frameworks. This application is valuable for synthesizing compounds with potential biological activities (Haiming Zhang & R. Larock, 2003).

Propiedades

IUPAC Name |

2,5-ditert-butyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-16(2,3)11-7-8-14-12(9-11)13(10-19)15(18-14)17(4,5)6/h7-10,18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYUDFPDMGDXTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-ditert-butyl-1H-indole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)

![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)